5-(5-Fluoro-2-methylphenyl)-2-methoxyphenol, 95%
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Overview
Description
5-(5-Fluoro-2-methylphenyl)-2-methoxyphenol, 95% (5-FMP95) is an organic compound that is used in a variety of scientific research applications. It is a synthetic compound that has been used in organic synthesis and analytical chemistry experiments, as well as in the study of drug metabolism, biochemistry, and physiology. 5-FMP95 has a unique chemical structure that makes it useful in a number of research applications.
Scientific Research Applications
5-(5-Fluoro-2-methylphenyl)-2-methoxyphenol, 95% has a number of scientific research applications. It has been used in organic synthesis and analytical chemistry experiments, as well as in the study of drug metabolism, biochemistry, and physiology. It has been used as a reagent in the synthesis of a variety of compounds, including 2-fluoro-5-methoxyphenol, which is a useful compound for the study of drug metabolism. 5-(5-Fluoro-2-methylphenyl)-2-methoxyphenol, 95% has also been used in the synthesis of 5-methyl-2-methoxy-4-fluorophenol, which is a compound that has been studied for its potential use as an anti-inflammatory agent.
Mechanism of Action
The mechanism of action of 5-(5-Fluoro-2-methylphenyl)-2-methoxyphenol, 95% is not completely understood. However, it is believed that 5-(5-Fluoro-2-methylphenyl)-2-methoxyphenol, 95% acts as an inhibitor of cytochrome P450 enzymes. These enzymes are involved in the metabolism of many drugs, and the inhibition of these enzymes can lead to an increase in the bioavailability of drugs.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(5-Fluoro-2-methylphenyl)-2-methoxyphenol, 95% are not well understood. However, it is believed that 5-(5-Fluoro-2-methylphenyl)-2-methoxyphenol, 95% may have an effect on the metabolism of drugs, as it is an inhibitor of cytochrome P450 enzymes. It is also believed that 5-(5-Fluoro-2-methylphenyl)-2-methoxyphenol, 95% may have an effect on the absorption, distribution, and elimination of drugs.
Advantages and Limitations for Lab Experiments
One of the advantages of using 5-(5-Fluoro-2-methylphenyl)-2-methoxyphenol, 95% in laboratory experiments is that it is relatively easy to synthesize and is relatively inexpensive. Additionally, it is a stable compound, which makes it easy to store and use in experiments. One of the limitations of using 5-(5-Fluoro-2-methylphenyl)-2-methoxyphenol, 95% in laboratory experiments is that it is not very soluble in water, which can make it difficult to use in some experiments.
Future Directions
There are a number of potential future directions for the use of 5-(5-Fluoro-2-methylphenyl)-2-methoxyphenol, 95% in scientific research. One potential direction is the use of 5-(5-Fluoro-2-methylphenyl)-2-methoxyphenol, 95% in the synthesis of other compounds that may have potential applications in drug metabolism and biochemistry. Additionally, 5-(5-Fluoro-2-methylphenyl)-2-methoxyphenol, 95% could be used to study the effects of cytochrome P450 inhibition on drug metabolism and absorption. Finally, 5-(5-Fluoro-2-methylphenyl)-2-methoxyphenol, 95% could be used to explore the potential of using it as an inhibitor of other enzymes, such as those involved in lipid metabolism.
Synthesis Methods
5-(5-Fluoro-2-methylphenyl)-2-methoxyphenol, 95% is synthesized in a two-step process. The first step involves the reaction of 5-fluoro-2-methylphenol with 2-methoxybenzaldehyde in the presence of sodium hydroxide. This reaction yields 5-fluoro-2-methoxybenzaldehyde. The second step involves the reaction of 5-fluoro-2-methoxybenzaldehyde with sodium hydroxide and methanol. This yields 5-(5-Fluoro-2-methylphenyl)-2-methoxyphenol, 95%.
properties
IUPAC Name |
5-(5-fluoro-2-methylphenyl)-2-methoxyphenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FO2/c1-9-3-5-11(15)8-12(9)10-4-6-14(17-2)13(16)7-10/h3-8,16H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMTYDHDOWPARML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)C2=CC(=C(C=C2)OC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60685493 |
Source
|
Record name | 5'-Fluoro-4-methoxy-2'-methyl[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60685493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(5-Fluoro-2-methylphenyl)-2-methoxyphenol | |
CAS RN |
1261977-94-9 |
Source
|
Record name | 5'-Fluoro-4-methoxy-2'-methyl[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60685493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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